![molecular formula C21H16FN3O2S B2784405 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-45-6](/img/structure/B2784405.png)
2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes or proteins involved in the disease pathogenesis. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, which makes it a suitable compound for testing in vitro and in vivo. However, one of the limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for research on 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to investigate its potential use in combination with other drugs or compounds for enhanced therapeutic efficacy. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 5-methoxybenzo[d]thiazole-2-amine with 2-fluoro-N-(pyridin-3-ylmethyl)benzamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-15-8-9-19-18(11-15)24-21(28-19)25(13-14-5-4-10-23-12-14)20(26)16-6-2-3-7-17(16)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDMJJMVZQBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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